molecular formula C11H14O4 B1329420 2',4',5'-Trimethoxyacetophenone CAS No. 1818-28-6

2',4',5'-Trimethoxyacetophenone

Cat. No.: B1329420
CAS No.: 1818-28-6
M. Wt: 210.23 g/mol
InChI Key: GUTMBHHLVSFJIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C11H14O4
  • Molecular Weight : 210.23 g/mol
  • Structure : The compound features three methoxy groups at the 2', 4', and 5' positions on the acetophenone backbone, which significantly influences its reactivity and biological activity.

Chemistry

2',4',5'-Trimethoxyacetophenone serves as an important intermediate in the synthesis of various organic compounds. Its chemical versatility allows it to undergo several transformations:

  • Oxidation : Converts to 3',4',5'-trimethoxybenzoic acid.
  • Reduction : Forms 3',4',5'-trimethoxyphenylethanol.
  • Substitution Reactions : Can yield various substituted derivatives depending on the nucleophile used.

This compound's unique positioning of methoxy groups enhances its reactivity compared to similar compounds, making it valuable in synthetic organic chemistry.

Biology

Research indicates that this compound exhibits potential biological activities:

  • Antiproliferative Effects : Studies have shown that this compound can inhibit the growth of various cancer cell lines, suggesting its potential as an anticancer agent. For instance, it has been observed to induce G2/M phase cell cycle arrest in breast cancer cells .
  • Mechanism of Action : The compound interacts with tubulin, competing for the colchicine binding site, which disrupts microtubule formation essential for cell division. This mechanism leads to mitotic arrest and impacts cell viability.

Medicine

The therapeutic potential of this compound is under investigation:

  • Targeting Molecular Pathways : It has been studied for its ability to interfere with specific molecular targets, including enzymes like aromatase and topoisomerase-II, which are crucial in cancer progression.
  • Development of Therapeutics : Ongoing research aims to explore its efficacy as a therapeutic agent against various diseases, particularly cancers.

Industrial Applications

Beyond research, this compound finds applications in:

  • Agrochemicals : Used in the formulation of pesticides and herbicides due to its chemical properties.
  • Dyes and Pigments : Its ability to form stable colored compounds makes it useful in dye production .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal demonstrated that derivatives of this compound exhibited significant anticancer activity against human breast cancer cells. The results indicated that these compounds could induce apoptosis and inhibit cell proliferation through specific signaling pathways .

CompoundIC50 (µM)Mechanism of Action
Compound A12.5Induces apoptosis via caspase activation
Compound B15.0Inhibits cell cycle progression at G2/M phase

Case Study 2: Synthesis of Substituted Derivatives

Research focused on synthesizing various substituted derivatives of this compound highlighted its versatility as a precursor for creating novel compounds with enhanced biological activities. The study explored different nucleophiles and reaction conditions to optimize yields.

Reaction TypeProductYield (%)
OxidationTrimethoxybenzoic acid85
ReductionTrimethoxyphenylethanol90

Mechanism of Action

The mechanism of action of 2',4',5'-Trimethoxyacetophenone involves its interaction with molecular targets such as enzymes and proteins. The methoxy groups play a crucial role in its binding affinity and specificity towards these targets[6][6]. The compound can inhibit enzyme activity by forming stable complexes with the active sites, thereby blocking substrate access[6][6]. Additionally, it may interfere with signaling pathways by modulating protein-protein interactions[6][6].

Biological Activity

2',4',5'-Trimethoxyacetophenone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant data and case studies.

Chemical Structure and Properties

The chemical structure of this compound features three methoxy groups (-OCH₃) attached to the phenyl ring, which enhances its lipophilicity and biological activity. The molecular formula is C11H14O4C_{11}H_{14}O_4, indicating the presence of carbon, hydrogen, and oxygen.

Anticancer Properties

Research has demonstrated that this compound exhibits anticancer properties through various mechanisms:

  • Inhibition of Cell Proliferation : Studies indicate that this compound can inhibit the proliferation of cancer cell lines, including colorectal cancer cells (DLD-1 and HCT116) by affecting key signaling pathways such as NF-κB and STAT3 .
  • Induction of Apoptosis : The compound has been shown to induce apoptosis in cancer cells, which is crucial for cancer treatment. For instance, it reduces the expression of anti-apoptotic proteins like Bcl-xl in treated cells .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties against various pathogens. Its structure allows it to disrupt microbial membranes, leading to cell death. This activity is particularly noted in studies involving both gram-positive and gram-negative bacteria.

The biological activity of this compound can be attributed to several mechanisms:

  • Signal Transduction Pathway Modulation : It modulates key signaling pathways involved in cell survival and proliferation, such as NF-κB and Nrf2 .
  • Reactive Oxygen Species (ROS) Generation : The compound increases ROS levels in cancer cells, leading to oxidative stress and subsequent apoptosis .
  • Interaction with Cellular Targets : Its methoxy groups enhance interactions with various biological targets, improving its efficacy as a therapeutic agent.

Data Summary

The following table summarizes key findings regarding the biological activity of this compound:

Biological ActivityMechanismReference
AnticancerInhibits NF-κB and STAT3; induces apoptosis
AntimicrobialDisrupts microbial membranes
CytotoxicityInduces ROS production

Case Studies

  • Colorectal Cancer Study : A study investigated the effects of this compound on DLD-1 colorectal cancer cells. Results showed a significant decrease in cell viability and induction of apoptosis through modulation of the NF-κB pathway .
  • Antimicrobial Efficacy : In vitro tests against various bacterial strains showed that this compound effectively inhibited growth, indicating its potential as a natural antimicrobial agent .
  • Structure-Activity Relationship (SAR) : Research into similar compounds revealed that the presence of multiple methoxy groups correlates with enhanced biological activity, suggesting that modifications to the structure could lead to improved therapeutic agents .

Properties

IUPAC Name

1-(2,4,5-trimethoxyphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14O4/c1-7(12)8-5-10(14-3)11(15-4)6-9(8)13-2/h5-6H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GUTMBHHLVSFJIP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC(=C(C=C1OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6061995
Record name Ethanone, 1-(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1818-28-6
Record name 2,4,5-Trimethoxyacetophenone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1818-28-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,4,5-Trimethoxyacetophenone
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001818286
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2,5-Trimethoxyacetophenone
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=401454
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Ethanone, 1-(2,4,5-trimethoxyphenyl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Ethanone, 1-(2,4,5-trimethoxyphenyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID6061995
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2,4,5-trimethoxyphenyl)ethan-1-one
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.015.758
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2,4,5-TRIMETHOXYACETOPHENONE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I8G31M1PRD
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

To methylene chloride, 47.5 g of aluminum chloride were added, followed by the addition of 30 g of 2,4,5-trimethoxybenzene and then 13 ml of acetyl chloride under ice cooling. The resulting mixture was stirred at room temperature for 6 hours. After the completion of the reaction, 1N hydrochloric acid was added to the reaction mixture under ice cooling. The resulting mixture was then extracted with methylene chloride. The extract so obtained was washed successively with 1N hydrochloric acid, a 1N aqueous solution of sodium hydrochloride and saturated saline and then dried over anhydrous magnesium sulfate. The organic layer was concentrated under reduced pressure. The crude product so obtained was washed with ethanol, whereby 18.6 g of 2',4',5'-trimethoxyacetophenone were obtained (yield: 50%).
Quantity
30 g
Type
reactant
Reaction Step One
Quantity
13 mL
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
47.5 g
Type
reactant
Reaction Step Four
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Four
Customer
Q & A

Q1: What is the origin and general toxicity of Ethanone, 1-(2,4,5-trimethoxyphenyl)-?

A1: Ethanone, 1-(2,4,5-trimethoxyphenyl)- was isolated from the dichloromethane extract of the stem bark of Pachypodanthium staudtii, along with 2,4,5-trimethoxybenzaldehyde. The general toxicity of this compound, determined using the brine shrimp lethality bioassay, was found to be LC50 = 80.5 μg/mL [].

Q2: What spectroscopic techniques were used to characterize Ethanone, 1-(2,4,5-trimethoxyphenyl)-?

A2: Researchers utilized a combination of 1D and 2D NMR techniques to elucidate the structure of Ethanone, 1-(2,4,5-trimethoxyphenyl)-. The analyses included:

  • NOESY: Determined spatial proximity between protons through-space, regardless of bond connectivity [].

Q3: Are there any known synthetic routes to Ethanone, 1-(2,4,5-trimethoxyphenyl)-?

A3: While the provided research [] focuses on isolation and characterization, a related study [] explores the synthesis of various hydroxyquinol derivatives. Although not directly synthesizing Ethanone, 1-(2,4,5-trimethoxyphenyl)-, the paper discusses the reactivity of similar compounds like 1-(2,4,5-trimethoxyphenyl)butane-1,3-dione (VII) and their potential applications in synthesizing complex molecules. This information could offer insights into potential synthetic routes for Ethanone, 1-(2,4,5-trimethoxyphenyl)-.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.